molecular formula C17H20N4O B2433257 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one CAS No. 2097894-78-3

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one

Cat. No.: B2433257
CAS No.: 2097894-78-3
M. Wt: 296.374
InChI Key: FCVWMAYQHSZABQ-UHFFFAOYSA-N
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Description

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one is a complex organic compound that features a unique combination of azetidine, triazole, and phenyl groups

Preparation Methods

The synthesis of 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an alkyne and an azide.

    Azetidine ring formation: This step may involve the cyclization of a suitable precursor under basic or acidic conditions.

    Coupling reactions: The triazole and azetidine rings are then coupled with a phenylpropanone derivative using a suitable coupling reagent such as EDCI or DCC.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine or triazole rings, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide.

Scientific Research Applications

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its structural properties may be exploited in the design of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions involving azetidine and triazole-containing molecules.

Mechanism of Action

The mechanism of action of 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s triazole ring can participate in hydrogen bonding and π-π interactions, while the azetidine ring may provide steric hindrance or conformational flexibility. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one include:

    1-(3-(4-methyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one: This compound has a methyl group instead of a cyclopropyl group, which may affect its reactivity and biological activity.

    1-(3-(4-ethyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one: The ethyl group can introduce different steric and electronic effects compared to the cyclopropyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c22-17(9-6-13-4-2-1-3-5-13)20-10-15(11-20)21-12-16(18-19-21)14-7-8-14/h1-5,12,14-15H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVWMAYQHSZABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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